2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-13-10-8-5-9(10)7-12(6-8)4-3-11/h8-10H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGKZNQIGPLTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine is structurally related to the family of tropane alkaloids. Tropane alkaloids are known for their wide array of interesting biological activities.
Mode of Action
The exact mode of action of 2-(6-Ethoxy-3-azabicyclo[31Given its structural similarity to tropane alkaloids, it may interact with similar targets and exert similar biological effects.
Biochemical Pathways
The specific biochemical pathways affected by 2-(6-Ethoxy-3-azabicyclo[31Tropane alkaloids, to which this compound is structurally related, are known to affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of 2-(6-Ethoxy-3-azabicyclo[31Given its structural similarity to tropane alkaloids, it may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly as a potential P2Y14 receptor antagonist. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been explored for its interactions with catalytic enzymes such as AlCl3 and FeCl3, which show notable catalytic activity at room temperature. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation are influenced by various factors, including temperature and the presence of catalytic enzymes. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the compound’s temporal dynamics for its potential therapeutic applications.
Biological Activity
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
The compound's molecular formula is with a molecular weight of approximately 227.3 g/mol. The structure features a bicyclic framework which influences its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azabicyclic core followed by the introduction of the ethoxy and amine functionalities.
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal activity of related azabicyclic compounds. For instance, compounds with similar structures have shown significant activity against Plasmodium falciparum, with IC50 values ranging from 0.023 to 0.694 µM, indicating strong potential as antimalarial agents . The structure-activity relationship (SAR) suggests that modifications in the bicyclic framework can enhance efficacy.
Analgesic Activity
Research into related azabicyclo compounds has indicated varying degrees of analgesic activity. Some derivatives demonstrated marginal activity in pain models, suggesting that structural modifications could potentially improve efficacy .
Case Studies and Research Findings
Several studies have investigated the biological profiles of azabicyclic compounds:
- Antimalarial Efficacy : A study reported that certain azabicyclo-nonane derivatives exhibited IC50 values comparable to established antimalarial drugs like pyrimethamine, indicating their potential as effective treatments against malaria .
- Antitrypanosomal Activity : The parent azabicyclo-nonanes demonstrated moderate antitrypanosomal activity with IC50 values between 1.00 and 6.57 µM, suggesting that further optimization could yield more potent derivatives .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity : The ethoxy group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., carboxylic acid derivatives) .
- Solubility: The hydrochloride salt of 1-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one exhibits enhanced water solubility due to ionic character, unlike the neutral target compound .
Preparation Methods
Intramolecular Imide Formation from Functionalized Cyclobutanes
A highly efficient approach relies on intramolecular imide formation from 1,3-functionalized cyclobutane derivatives. The precursor cyclobutanes are prepared via diastereoselective Strecker reactions on 3-oxocyclobutanecarboxylates, which are readily accessible starting materials. This method yields intermediates such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which serve as versatile platforms for further derivatization to obtain monoprotected bicyclic diamines and analogs with medicinal relevance.
Reduction of Spirocyclic Oxetanyl Nitriles
Another general method involves the reduction of spirocyclic oxetanyl nitriles to form 3-azabicyclo[3.1.1]heptane cores. This approach has been demonstrated to be scalable and mechanistically studied, showing broad applicability. The resulting bicyclic amines can be functionalized further to incorporate ethoxy substituents and ethan-1-amine moieties. This method also enables incorporation of the bicyclic scaffold into drug-like molecules, improving physicochemical properties.
Functionalization to Introduce the 6-Ethoxy Substituent
The 6-ethoxy group is typically introduced through nucleophilic substitution or alkylation strategies on appropriately protected bicyclic intermediates. Ethoxy substituents can be installed by reacting hydroxyl or halide precursors at the 6-position with ethoxide sources under controlled conditions. The choice of protecting groups and reaction solvents (e.g., ethanol) influences the yield and selectivity.
Introduction of the Ethan-1-amine Side Chain
The ethan-1-amine substituent at the 3-position is commonly introduced via reductive amination or nucleophilic substitution reactions on ketone or halide intermediates derived from the bicyclic core. For example, reductive amination of 3-azabicyclo[3.1.1]heptane-3-carbaldehyde derivatives with ammonia or primary amines in ethanol solvent under mild conditions yields the target ethan-1-amine functionality.
Representative Reaction Conditions and Yields
Detailed Research Findings
The Strecker-based synthesis route offers excellent diastereoselectivity and access to functionalized intermediates that can be diversified into a range of bicyclic amines, including this compound derivatives.
Reduction of spirocyclic oxetanyl nitriles is a mechanistically well-understood and scalable process that yields bicyclic amines with improved physicochemical properties when incorporated into drug scaffolds, indicating its utility for medicinal chemistry applications.
Protection strategies, such as carbamate formation, are often employed to facilitate selective functionalization at the 6-position and 3-position without compromising the bicyclic framework.
Chromatographic purification (silica gel column chromatography) with solvent systems like cyclohexane/ethyl acetate is commonly used to isolate pure compounds after each synthetic step.
Summary Table of Key Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the bicyclic framework and ethoxy/amine substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight (184.28 g/mol, C₁₀H₂₀N₂O). Purity assessment (>95%) should employ reverse-phase HPLC with UV detection at 210–260 nm. For chiral verification (if applicable), circular dichroism or chiral column chromatography may be required .
Q. How can researchers design a synthesis protocol for this compound, given its bicyclic structure?
- Methodological Answer : Synthesis typically involves cyclization of a precursor such as cyclobutanone derivatives. Key steps include:
- Step 1 : Formation of the azabicyclo[3.1.1]heptane core via [2+2] photocycloaddition or acid-catalyzed ring closure.
- Step 2 : Introduction of the ethoxy group at position 6 using alkylation with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Amine functionalization via reductive amination or Gabriel synthesis.
- Optimization : Reaction temperatures (40–80°C) and pH (7–9) must be tightly controlled to minimize side products like over-alkylated derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities of structurally analogous azabicyclo compounds?
- Methodological Answer : Discrepancies in receptor affinity (e.g., dopamine vs. serotonin targets) arise from stereochemical variations. Researchers should:
- Step 1 : Compare enantiomeric purity using chiral HPLC.
- Step 2 : Perform molecular docking studies to assess binding pocket compatibility.
- Step 3 : Validate via in vitro assays (e.g., cAMP accumulation for dopamine D1 receptor activity).
- Example : Analogous 3-benzyl derivatives showed 10-fold higher D2 affinity when the amine group adopted an axial conformation .
Q. How can computational modeling guide the optimization of this compound’s metabolic stability?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile sites (e.g., ethoxy O-dealkylation).
- Step 2 : Predict cytochrome P450 metabolism with software like Schrödinger’s ADMET Predictor.
- Step 3 : Synthesize derivatives with fluorinated ethoxy groups to block oxidative degradation.
- Data : Ethoxy substituents reduce metabolic clearance by 40% compared to methoxy analogs in hepatic microsome assays .
Experimental Design Challenges
Q. What are critical considerations for in vivo studies targeting neurological applications?
- Methodological Answer :
- Dosing : Adjust for blood-brain barrier (BBB) penetration using logP values (target: 1–3). This compound’s logP (estimated 1.8) suggests moderate BBB permeability.
- Formulation : Use saline with 5% DMSO for intraperitoneal administration.
- Controls : Include a structurally similar inert analog (e.g., 6-methoxy derivative) to isolate pharmacological effects.
- Safety : Monitor for off-target effects on serotonin receptors using EEG/behavioral assays .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how can this be standardized?
- Methodological Answer : Discrepancies arise from solvent polarity and temperature.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
